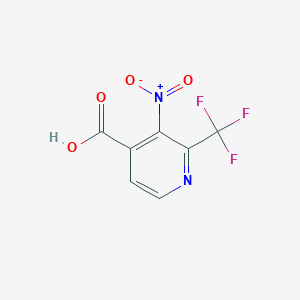

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H3F3N2O4 and a molecular weight of 236.11 g/mol It is known for its unique structural features, including a nitro group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring

Mécanisme D'action

Target of Action

It is known that similar compounds, such as isoniazid, target the mycobacterial ferric katg catalase-peroxidase . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

For instance, isoniazid, a similar compound, inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

It is plausible that it may interfere with the synthesis of mycolic acids, similar to isoniazid . Mycolic acids are vital components of the cell wall of Mycobacterium tuberculosis, and their disruption can lead to cell death .

Pharmacokinetics

The compound is known to be solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to the disruption of the bacterial cell wall, resulting in cell death .

Action Environment

The action, efficacy, and stability of 3-Nitro-2-(trifluoromethyl)isonicotinic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is hypothesized that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is hypothesized that the compound’s effects may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid typically involves the nitration of 2-(trifluoromethyl)pyridine-4-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

Major Products Formed

Applications De Recherche Scientifique

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Trifluoromethyl)pyridine-3-carboxylic acid

- 4-(Trifluoromethyl)pyridine-3-carboxylic acid

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced reactivity in certain chemical reactions. Additionally, the presence of the carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Propriétés

IUPAC Name |

3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-4(12(15)16)3(6(13)14)1-2-11-5/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHYQRNBSYUAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.